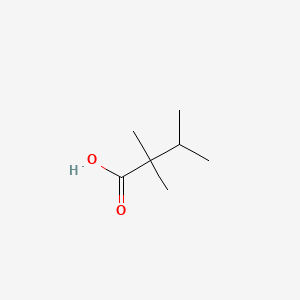
1-(4-bromobenzoyl)piperidine-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step processes that may include N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis steps. An improved method for synthesizing a similar compound, 1 benzenemethyl piperidine 4 carboxylic acid, from N,N-bis(2-hydroxyethyl)amine by these steps has been reported, with the yield increasing by 10% or more compared to previous methods (Chun, 2000).
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, (13)C NMR, (1)H NMR, and UV spectroscopy are crucial for the structural characterization of piperidine derivatives. For instance, a study on 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid (BEPA), a compound with similarities to 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, used these techniques to determine the molecular and vibrational structure. This study found that the molecule's stability arises from hyperconjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis (Vitnik & Vitnik, 2015).
Chemical Reactions and Properties
Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution and reduction processes. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives, demonstrating the compound's reactivity towards different nucleophilic agents (Mataka et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structures. X-ray diffraction studies provide valuable information about the crystalline structures and hydrogen bonding patterns, essential for understanding the compound's physical properties. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride was determined by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation (Szafran et al., 2007).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Structures
Research on proton-transfer compounds of piperidine derivatives with substituted benzoic acids has demonstrated their ability to form hydrogen-bonded structures, which are significant in molecular assembly processes. The study of these structures, involving isonipecotamide (a piperidine derivative) and various nitro-substituted benzoic acids, revealed patterns of hydrogen bonding ranging from one-dimensional to three-dimensional frameworks. These findings highlight the role of piperidine derivatives in the development of complex molecular architectures through hydrogen bonding interactions, which can be crucial in various chemical and pharmaceutical applications (Smith & Wermuth, 2010).
Anticancer Activity
A study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated their potential as anticancer agents. The research found that certain compounds exhibited strong anticancer activity, with low IC50 values, indicating their promise as therapeutic agents against cancer. This highlights the potential of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid derivatives in the design and development of new anticancer medications (Rehman et al., 2018).
Antibacterial Properties
The synthesis of new derivatives containing piperidine functionalities and their subsequent antibacterial evaluation have shown valuable results. This suggests that 1-(4-bromobenzoyl)piperidine-4-carboxylic acid and its derivatives could be utilized in the development of novel antibacterial compounds, contributing to the fight against resistant bacterial strains (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Biological Properties
Research on the synthesis and biological properties of new derivatives of 1-(4-bromobenzoyl)piperidine-4-carboxylic acid, such as benzothiazole derivatives, has shown that these compounds possess significant antibacterial and antifungal activities. These findings indicate the potential use of these derivatives in creating effective antimicrobial agents, which could be beneficial in medical and pharmaceutical industries (Shafi et al., 2021).
Safety And Hazards
The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(4-bromobenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-11-3-1-9(2-4-11)12(16)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJAKGJUMHFNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358393 |
Source


|
| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |
CAS RN |
693237-87-5 |
Source


|
| Record name | 1-(4-bromobenzoyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1268564.png)







![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)
